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AQX-1125 Technical Support Center
Welcome to the technical support center for AQX-1125. This resource is intended for

researchers, scientists, and drug development professionals who are investigating the scientific

properties of AQX-1125. Given the discontinuation of its clinical development, this guide

focuses on its known limitations and provides troubleshooting advice for research-focused

inquiries.

Frequently Asked Questions (FAQs)
Q1: What is AQX-1125 and what was its intended mechanism of action?

AQX-1125 (rosiptor) is a small molecule designed as an allosteric activator of the SH2-

containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a key negative regulator of the

phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for the activation and

migration of immune cells.[1][4] By activating SHIP1, AQX-1125 was intended to reduce the

levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby decreasing the activation of

downstream signaling proteins like Akt and dampening the inflammatory response. The

intended therapeutic effect was to provide anti-inflammatory benefits in a variety of chronic

inflammatory diseases.

Q2: Why was the clinical development of AQX-1125 halted?
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The development of AQX-1125 was discontinued due to a lack of efficacy in late-stage clinical

trials. The pivotal Phase 3 LEADERSHIP 301 trial in patients with interstitial cystitis/bladder

pain syndrome (IC/BPS) failed to meet its primary endpoint of a statistically significant

reduction in bladder pain compared to placebo. Additionally, earlier Phase 2 trials in patients

with chronic obstructive pulmonary disease (COPD) and allergic asthma also did not

demonstrate the desired efficacy.

Q3: What were the most commonly reported adverse events for AQX-1125 in clinical trials?

Across multiple studies, AQX-1125 was generally reported to be well-tolerated. The most

frequently observed adverse events were mild to moderate gastrointestinal issues, such as

dyspepsia, nausea, and abdominal pain. These side effects were often self-limiting and did not

typically lead to discontinuation of the treatment. Serious adverse events were not commonly

associated with AQX-1125.

Troubleshooting Guide for Experimental Studies
Problem: Lack of expected anti-inflammatory effect in our in vitro or in vivo model.

Possible Cause 1: Weak Target Engagement

Recent studies have suggested that AQX-1125 may only be a weak activator of SHIP1 and that

SHIP1 might not be its primary cellular target. This could explain the discrepancy between

promising preclinical data and the lack of clinical efficacy.

Troubleshooting Steps:

Confirm Target Engagement: If possible, directly measure the activation of SHIP1 in your

experimental system. This could be done through enzymatic assays or by assessing the

levels of its product, PI(3,4)P2.

Assess Downstream Signaling: Measure the phosphorylation of Akt (a downstream target

of the PI3K pathway) in response to AQX-1125 treatment. A lack of change in p-Akt levels

would support the hypothesis of poor target engagement.

Consider Alternative Mechanisms: Investigate potential off-target effects of AQX-1125 that

might confound your results.
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Possible Cause 2: Cell-Type Specificity

The expression and activity of SHIP1 are predominantly restricted to hematopoietic cells. The

effects of AQX-1125 may be limited or absent in cell types that do not express SHIP1.

Troubleshooting Steps:

Verify SHIP1 Expression: Confirm that your cellular model expresses SHIP1 at sufficient

levels.

Use Appropriate Controls: Include both SHIP1-proficient and SHIP1-deficient cell lines in

your experiments to confirm that any observed effects are SHIP1-dependent.

Quantitative Data Summary
Table 1: Summary of Phase 2 Clinical Trial Results in Interstitial Cystitis/Bladder Pain

Syndrome (IC/BPS)

Outcome Measure
(at 6 weeks)

AQX-1125 (n=37) Placebo (n=32) p-value

Change in Average

Daily Pain Score
-2.4 points -1.4 points 0.061

Change in Maximum

Daily Pain Score
-2.6 points -1.4 points 0.030

Change in Urinary

Frequency (voids/24h)
-3.6 -0.8 0.040

Adverse Event Rate 51.4% 78.1% N/A

Data from the Phase II study of AQX-1125 in women with moderate to severe IC/BPS.

Table 2: Summary of Phase 2 FLAGSHIP Trial in COPD
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Outcome Measure
(at 12 weeks)

AQX-1125 (n=200) Placebo (n=200) p-value

Area Above EXACT

Score-Time Curve
415.4 391.7 0.759

Adverse Event Rate 51.0% 49.5% N/A

Serious Adverse

Events (SAEs)
13 23 N/A

Data from the Phase 2 FLAGSHIP study in patients with recent acute exacerbations of COPD.

Experimental Protocols
Protocol: Assessment of Akt Phosphorylation

This protocol describes a general method to assess the effect of AQX-1125 on the PI3K

pathway by measuring Akt phosphorylation.

Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g.,

Jurkat) in appropriate media.

Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal PI3K pathway

activation.

Treatment: Pre-incubate the cells with varying concentrations of AQX-1125 or a vehicle

control for a specified period (e.g., 30 minutes).

Stimulation: Stimulate the cells with an appropriate agonist (e.g., IGF-1) to activate the PI3K

pathway.

Lysis: Lyse the cells and collect the protein extracts.

Western Blotting: Perform Western blotting using primary antibodies against phosphorylated

Akt (p-Akt, e.g., at Ser473) and total Akt.
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Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal

to determine the effect of AQX-1125.
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Caption: The SHIP1 signaling pathway and the intended mechanism of AQX-1125.
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Caption: Troubleshooting workflow for unexpected results with AQX-1125.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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